2-(butylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4(3H)-one family, characterized by a fused thiophene-pyrimidinone core. The substituents at positions 2 and 3 are critical for modulating its physicochemical and biological properties:
- Position 3: A 4-chlorophenyl group contributes to steric bulk and electronic effects, which may influence receptor binding or metabolic stability.
Properties
IUPAC Name |
2-butylsulfanyl-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS2/c1-2-3-9-22-16-18-13-8-10-21-14(13)15(20)19(16)12-6-4-11(17)5-7-12/h4-7H,2-3,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTOJEPBPIQGBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)Cl)SCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The mechanism by which 2-(butylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one exerts its effects largely depends on its interaction with specific molecular targets. The thienopyrimidine core is known to interact with various enzymes and receptors, potentially inhibiting their activity by mimicking natural substrates or binding to active sites, thereby modulating biological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 2 and 3
The following compounds share the thieno[3,2-d]pyrimidin-4(3H)-one core but differ in substituents (Table 1):
Table 1: Structural Comparison of Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives
Key Observations:
Position 2 :
- The butylthio group in the target compound is bulkier and more lipophilic than the (4-chlorobenzyl)thio group in or the morpholinyl-oxoethylthio group in .
- Mercapto (-SH) derivatives (e.g., ) are smaller but prone to oxidation, limiting stability.
Position 3 :
- The 4-chlorophenyl group in the target compound has higher electronegativity compared to the 2-methoxyphenyl group in or the 4-fluorophenyl group in . This may enhance π-π stacking interactions in biological targets.
Insights:
Physicochemical Properties
Melting points and solubility trends can be inferred from analogs:
- Melting Points : Methyl-substituted derivatives (e.g., 3a, 148–150°C ) have lower melting points than hydroxyl-substituted analogs (e.g., 3b, 303–304°C ), suggesting that polar groups enhance crystallinity.
- Lipophilicity : The butylthio group in the target compound likely increases logP compared to morpholinyl ( ) or methoxyphenyl ( ) derivatives.
Biological Activity
2-(Butylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial and enzyme inhibitory effects, supported by case studies and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C14H15ClN2OS
- Molecular Weight: 288.80 g/mol
Antibacterial Activity
Research has indicated that derivatives of thieno[3,2-d]pyrimidine exhibit significant antibacterial properties. In a study assessing various synthesized compounds, several demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis.
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| This compound | Salmonella typhi | Moderate |
| This compound | Bacillus subtilis | Strong |
Enzyme Inhibition
The compound has also shown promising results as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease.
- Acetylcholinesterase Inhibition:
- The compound exhibited significant inhibition of AChE with an IC50 value comparable to known inhibitors.
- Urease Inhibition:
Study on Antimicrobial Properties
In a controlled laboratory setting, the antibacterial efficacy of various thienopyrimidine derivatives was tested using disk diffusion methods. The results indicated that compounds with similar structural features to this compound exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.
Enzyme Interaction Studies
Fluorescence measurements were employed to assess the binding interactions of the compound with bovine serum albumin (BSA). The results revealed a notable quenching effect indicative of strong binding affinity, suggesting potential for drug formulation and delivery systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
